Cas no 1446022-58-7 (Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate)

Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a brominated naphthyridine derivative with significant utility in pharmaceutical and organic synthesis. Its core structure, featuring a 1,8-naphthyridine scaffold, makes it a versatile intermediate for developing bioactive compounds, particularly in antimicrobial and anticancer research. The presence of the bromo substituent at the 6-position enhances its reactivity for further functionalization, enabling precise modifications in drug discovery. The ethyl ester group at the 3-position offers stability while remaining amenable to hydrolysis or transesterification. This compound’s well-defined crystalline properties ensure consistent purity, making it suitable for high-precision applications in medicinal chemistry and material science.
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate structure
1446022-58-7 structure
Product name:Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
CAS No:1446022-58-7
MF:C11H9BrN2O3
Molecular Weight:297.104761838913
CID:4605237
PubChem ID:138454035

Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
    • WHC02258
    • D75892
    • 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-1,4-dihydro-4-oxo-, ethyl ester
    • 1,8-Naphthyridine-3-carboxylicacid,6-bromo-1,4-dihydro-4-oxo-,ethylester
    • 1446022-58-7
    • AKOS037651302
    • CS-0097488
    • CS-16432
    • ethyl 6-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate
    • インチ: 1S/C11H9BrN2O3/c1-2-17-11(16)8-5-14-10-7(9(8)15)3-6(12)4-13-10/h3-5H,2H2,1H3,(H,13,14,15)
    • InChIKey: VVBHHKLVPZROOC-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=C1)C(C(C(=O)OCC)=CN2)=O

計算された属性

  • 精确分子量: 295.97965g/mol
  • 同位素质量: 295.97965g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 370
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 68.3

Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1234354-10g
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
1446022-58-7 98%
10g
$1925 2024-06-05
Chemenu
CM428412-1g
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
1446022-58-7 95%+
1g
$*** 2023-03-30
Chemenu
CM428412-250mg
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
1446022-58-7 95%+
250mg
$*** 2023-03-30
A2B Chem LLC
AY07023-100mg
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
1446022-58-7 >98%
100mg
$160.00 2024-04-20
Aaron
AR01FM4B-10g
Ethyl 6-Bromo-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate
1446022-58-7 98%
10g
$1721.00 2025-02-10
eNovation Chemicals LLC
Y1234354-5g
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
1446022-58-7 98%
5g
$1135 2025-02-24
A2B Chem LLC
AY07023-5g
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
1446022-58-7 99%
5g
$860.00 2024-01-04
eNovation Chemicals LLC
Y1234354-100mg
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
1446022-58-7 98%
100mg
$145 2025-02-28
eNovation Chemicals LLC
Y1234354-100mg
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
1446022-58-7 98%
100mg
$145 2024-06-05
Apollo Scientific
OR510115-250mg
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
1446022-58-7 >97%
250mg
£67.00 2025-02-20

Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 関連文献

Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylateに関する追加情報

Research Brief on Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 1446022-58-7)

Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 1446022-58-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief consolidates the latest findings related to this compound, focusing on its synthetic utility, biological activities, and emerging applications in pharmaceutical research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as a precursor for the synthesis of novel PI3K inhibitors. The researchers utilized its bromo and ester functional groups for sequential cross-coupling and amidation reactions, yielding compounds with potent anti-proliferative activity against cancer cell lines. The study emphasized the compound's role in facilitating rapid structure-activity relationship (SAR) exploration due to its synthetic accessibility and modular reactivity.

In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the development of new quinolone antibiotics derived from this naphthyridine scaffold. The 6-bromo substituent was found to be crucial for targeting bacterial DNA gyrase, with the ethyl ester group serving as an optimal handle for further derivatization. Molecular docking studies revealed that derivatives maintained key interactions with the enzyme's active site while overcoming common resistance mechanisms.

From a synthetic chemistry perspective, recent advances in continuous flow chemistry have improved the production efficiency of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. A 2024 Organic Process Research & Development paper detailed a scalable, three-step continuous synthesis with 78% overall yield and significantly reduced reaction times compared to batch processes. This development addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.

The compound's potential in CNS drug discovery was highlighted in a 2023 ACS Chemical Neuroscience publication, where it served as the core structure for developing selective adenosine A2A receptor antagonists. Researchers modified the naphthyridine core to enhance blood-brain barrier penetration while maintaining high receptor affinity. These findings open new avenues for treating neurological disorders such as Parkinson's disease.

Ongoing research continues to explore the versatility of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in drug discovery. Current investigations focus on its application in PROTAC (proteolysis targeting chimera) development and as a building block for covalent inhibitors. The compound's unique combination of reactivity and structural features positions it as a valuable tool for addressing emerging challenges in medicinal chemistry and pharmaceutical development.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd